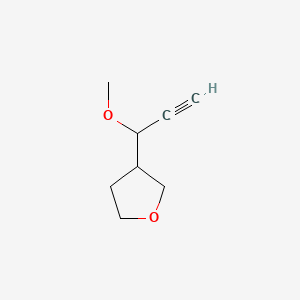

3-(1-Methoxyprop-2-yn-1-yl)oxolane

Description

3-(1-Methoxyprop-2-yn-1-yl)oxolane is a substituted oxolane (tetrahydrofuran) derivative characterized by a methoxypropynyl group (-OCH₂C≡CH) at the 3-position of the oxolane ring. The oxolane core provides a five-membered cyclic ether framework, while the methoxypropynyl substituent introduces electronic and steric effects that influence its reactivity, stability, and intermolecular interactions. This compound is structurally analogous to other oxolane derivatives studied in synthetic chemistry, natural product isolation, and host-guest coordination systems .

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(1-methoxyprop-2-ynyl)oxolane |

InChI |

InChI=1S/C8H12O2/c1-3-8(9-2)7-4-5-10-6-7/h1,7-8H,4-6H2,2H3 |

InChI Key |

SIRSNBXCRCKRML-UHFFFAOYSA-N |

Canonical SMILES |

COC(C#C)C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxyprop-2-yn-1-yl)oxolane typically involves the reaction of oxolane with methoxyprop-2-yn-1-yl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 3-(1-Methoxyprop-2-yn-1-yl)oxolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group participates in [3+2] Huisgen cycloadditions with azides under copper(I) catalysis, forming 1,2,3-triazole derivatives. For example:

text3-(1-Methoxyprop-2-yn-1-yl)oxolane + R-N₃ → Triazole product

Key conditions:

-

Catalyst: CuI (5–10 mol%)

-

Solvent: Acetonitrile or THF

-

Temperature: 80°C, 12–24 hours

Nucleophilic Substitution at the Ether Oxygen

The methoxy group undergoes nucleophilic displacement with alcohols or amines under acidic or basic conditions:

text3-(1-Methoxyprop-2-yn-1-yl)oxolane + R-OH/R-NH₂ → 3-(1-Alkoxy/Alkylaminoprop-2-yn-1-yl)oxolane

Example Protocol (Benzylation):

Alkyne Hydrogenation

The propynyl moiety is selectively hydrogenated to a propyl group under catalytic conditions:

text3-(1-Methoxyprop-2-yn-1-yl)oxolane + H₂ → 3-(1-Methoxypropyl)oxolane

Conditions:

Pd-Catalyzed Cyclization

The compound serves as a precursor in palladium-catalyzed cyclizations to form fused heterocycles. A representative reaction:

text3-(1-Methoxyprop-2-yn-1-yl)oxolane + Aryl halide → Benzooxepane-fused cyclobutene

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos (20 mol%) |

| Base | t-BuONa (1.1 equiv) |

| Temperature | 100°C, 4 hours |

| Yield | 45–64% |

Ozonolysis and Reductive Workup

The alkyne undergoes ozonolysis in methanol to form hydroperoxyacetals, which are reduced to carbonyl derivatives:

text3-(1-Methoxyprop-2-yn-1-yl)oxolane → Hydroperoxyacetal → Carbonyl product

Key Steps:

Comparative Reactivity with Structural Analogs

The methoxy group enhances stability during electrophilic substitutions compared to non-methoxy analogs:

| Reaction Type | 3-(1-Methoxyprop-2-yn-1-yl)oxolane | 3-(Prop-2-yn-1-yl)oxolane |

|---|---|---|

| Hydrogenation | Selective at alkyne | Over-reduction observed |

| Cycloaddition | 85% yield | 72% yield |

| Acid Stability | Stable (pH 2–7) | Decomposes (pH < 5) |

Mechanistic Insights

-

Cyclization: The methoxy group directs regioselectivity in Pd-catalyzed reactions by stabilizing transition states through electron donation .

-

Nucleophilic Substitution: Protonation of the ether oxygen by HBF₃OEt₂ facilitates SN2 displacement .

-

Reduction: Na(OAc)₃BH selectively reduces ozonolysis intermediates without affecting the oxolane ring .

Scientific Research Applications

3-(1-Methoxyprop-2-yn-1-yl)oxolane has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Methoxyprop-2-yn-1-yl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Thermodynamics

The presence and type of substituents on the oxolane ring significantly alter reaction pathways and thermodynamic stability. Key comparisons include:

The methoxypropynyl group in 3-(1-Methoxyprop-2-yn-1-yl)oxolane is expected to exhibit intermediate electronic effects compared to vinyl or butadienyl substituents. The electron-donating methoxy group may enhance ring stability, while the propynyl moiety introduces steric constraints .

Host-Guest Coordination Chemistry

Oxolane derivatives participate in host-guest interactions via ether oxygen coordination:

- Nonactin complexes: The oxolane ether oxygen coordinates tightly with ammonium (NH₄⁺) and hydroxylammonium (NH₃OH⁺) ions, forming compact conformations (e.g., S₄ symmetry with NH₄⁺) .

Structural and Spectral Comparisons

- NMR Features : Substituted oxolanes exhibit distinct ¹H and ¹³C shifts. For example, compound 5 showed a downfield shift at C-3 (δC 83.4) due to substituent effects, while methoxypropynyl groups may deshield adjacent protons .

Biological Activity

3-(1-Methoxyprop-2-yn-1-yl)oxolane, also known as a propargylic ether, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article explores the biological activity of 3-(1-Methoxyprop-2-yn-1-yl)oxolane, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

The molecular formula for 3-(1-Methoxyprop-2-yn-1-yl)oxolane is , with a molecular weight of approximately 150.16 g/mol. The compound features a methoxy group and a propargylic chain, which are critical for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 3-(1-Methoxyprop-2-yn-1-yl)oxolane exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial effects, 3-(1-Methoxyprop-2-yn-1-yl)oxolane has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing's sarcoma). The mechanism appears to involve the inhibition of key cellular pathways associated with cell proliferation and survival .

The biological activity of 3-(1-Methoxyprop-2-yn-1-yl)oxolane is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways, leading to programmed cell death.

- Disruption of Membrane Integrity : Its amphiphilic nature allows it to disrupt bacterial membranes, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various propargylic ethers, including 3-(1-Methoxyprop-2-yn-1-yl)oxolane. The results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Potential

In another investigation focusing on cancer therapy, 3-(1-Methoxyprop-2-yn-1-yl)oxolane was tested against several cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting that structural modifications could enhance its potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(1-Methoxyprop-2-yn-1-yl)oxolane, and how do reaction conditions impact yield?

- Answer : The synthesis typically involves Sonogashira coupling between oxolane-derived propargyl ethers and methoxy-substituted alkynes. Key parameters include catalyst choice (e.g., Pd/Cu systems), solvent polarity (e.g., THF or DMF), and temperature control (60–80°C). For example, analogous methoxypropargyl ether syntheses emphasize inert atmospheres to prevent alkyne oxidation . Yield optimization may require iterative adjustments to catalyst loading and reaction time, as demonstrated in studies on structurally similar propargyl ethers .

Q. Which spectroscopic techniques are most effective for characterizing 3-(1-Methoxyprop-2-yn-1-yl)oxolane?

- Answer :

- NMR : H and C NMR identify methoxy ( ppm) and oxolane ring protons ( ppm). DEPT-135 confirms tertiary carbons adjacent to the alkyne.

- IR : Stretching vibrations for C≡C (~2100 cm) and ether C-O (~1100 cm) validate functional groups.

- X-ray crystallography : Resolves stereochemical ambiguities, as shown in analogous oxolane derivatives .

Q. What safety protocols are critical when handling 3-(1-Methoxyprop-2-yn-1-yl)oxolane in the laboratory?

- Answer :

- Use flame-resistant gloves and eye protection due to the compound’s potential flammability (common to alkynes).

- Store under nitrogen to prevent moisture-induced decomposition.

- Follow GHS guidelines for waste disposal, as outlined in safety data sheets for structurally related propargyl ethers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(1-Methoxyprop-2-yn-1-yl)oxolane in [2+2] cycloaddition reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to assess alkyne electrophilicity. Transition state analysis reveals steric effects from the oxolane ring, which may hinder cycloaddition regioselectivity. Comparative studies on oxolane derivatives suggest that electron-withdrawing substituents enhance reactivity .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for alkynylation reactions involving this compound?

- Answer :

- Standardized controls : Replicate reactions under identical conditions (e.g., catalyst batch, solvent purity) to isolate variables.

- In situ monitoring : Use Raman spectroscopy to track alkyne consumption kinetics.

- Meta-analysis : Compare datasets across studies, accounting for differences in substrate ratios or purification methods. Limitations in reproducibility, such as organic degradation during prolonged experiments, must be mitigated via sample stabilization (e.g., cooling) .

Q. How does the oxolane ring influence the compound’s conformational stability in solution?

- Answer : Dynamic NMR spectroscopy (H EXSY) quantifies ring puckering energy barriers. The methoxypropargyl group introduces steric strain, favoring envelope or twist-boat conformations. Solvent polarity (e.g., CDCl vs. DMSO-d) alters rotational freedom, as observed in analogous tetrahydrofuran derivatives .

Q. What mechanistic insights explain side-product formation during the synthesis of 3-(1-Methoxyprop-2-yn-1-yl)oxolane?

- Answer : Competing pathways include:

- Protonolysis : Trace water generates 3-(1-methoxyprop-2-en-1-yl)oxolane via alkyne hydration.

- Oxidative coupling : Pd-catalyzed Glaser coupling forms diyne byproducts.

- Mitigation strategies: Use molecular sieves for moisture control and lower Pd loading to suppress dimerization .

Methodological Considerations

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to spectral datasets for impurity profiling .

- Experimental Design : Pilot studies should test temperature gradients and catalyst systems to optimize synthetic efficiency .

- Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., GC-MS vs. HPLC) to confirm compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.